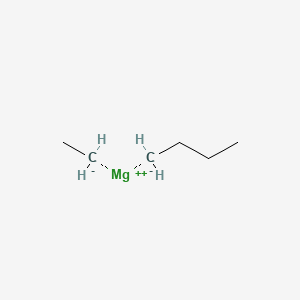

Magnesium, butylethyl-

Übersicht

Beschreibung

Magnesium, butylethyl- is a laboratory chemical . It is a 0.9M solution in heptane . Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium .

Synthesis Analysis

Magnesium is produced commercially by electrolysis of magnesium chloride melts and by metallothermic reduction of magnesium oxide with silicon .Molecular Structure Analysis

Magnesium has a unique crystal structure . Quantum-chemical calculations and classical and ab initio molecular dynamics simulations have been performed to study the Mg2±conducting electrolytes .Chemical Reactions Analysis

Magnesium is quite active, reacting slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . It combines easily with oxygen and at high temperatures reacts with such nonmetals as the halogens, sulfur, and even nitrogen .Physical And Chemical Properties Analysis

Magnesium is a silvery white light metal . It is a typical metal in that when it loses its outermost electrons it attains the electronic structure of the inert gases . It has a density that’s 30 percent less than aluminum, one-quarter that of steel, and about the same as many plastics .Wissenschaftliche Forschungsanwendungen

Magnesium's Role in Orthopedic Implants and Bone Health Magnesium (Mg) and its alloys have shown promising results in orthopedic applications due to their biodegradability and mechanical properties, making them attractive candidates for orthopaedic applications. They offer advantages over traditional materials like stainless steel, Co-Cr-Ni alloy, and titanium implants. These Mg-based materials support bone regeneration, and their performance can be enhanced through alloying, surface modification, and processing techniques (Radha & Sreekanth, 2017).

Corrosion Resistance and Biocompatibility of Magnesium Alloys One of the main challenges with Mg alloys is their high degradation rate in physiological environments. Research in developing polymeric coatings like PLA, PLGA, PCL, and others on Mg alloys has been significant. These coatings are aimed at enhancing corrosion resistance and biocompatibility, making Mg alloys more suitable for clinical applications (Li et al., 2018).

Magnesium in Biodegradable Orthopedic Implants The ability of Mg and its alloys to degrade in vivo without the need for removal surgery is a notable advantage for orthopedic implants. Clinical trials have demonstrated promising results, especially in bone fracture fixation, supporting the future of biodegradable Mg-based orthopedic implants (Zhao et al., 2017).

Advances in Mg-Alloy Corrosion Research Research on Mg-alloy corrosion includes understanding Mg corrosion, alloying effects, and development of corrosion-resistant Mg alloys. This research is crucial for broadening the application of Mg alloys in various fields, including biodegradable materials and battery electrodes (Esmaily et al., 2017).

Magnesium's Physiological Role and Clinical Applications Mg plays a vital role in many physiological functions, such as cellular functions, DNA and RNA synthesis, muscle contraction, and blood pressure regulation. It has been recognized as a cofactor in over 300 enzymatic reactions. Imbalances in Mg levels can lead to various neuromuscular, cardiac, or nervous disorders. Its role in preventing and treating diseases like hypertension, cardiovascular disease, and migraines has been established (Gröber et al., 2015).

Use of Magnesium in the Automotive Industry Mg has also been researched for its potential use in the automotive industry. It offers possibilities for lighter vehicle components, which can lead to reduced energy consumption. The research in this field includes strategies for implementing Mg in various vehicle modules and development of Mg components (Friedrich & Schumann, 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;butane;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNWUQFTJNJVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069551 | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Magnesium, butylethyl- | |

CAS RN |

62202-86-2 | |

| Record name | Magnesium, butylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062202862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

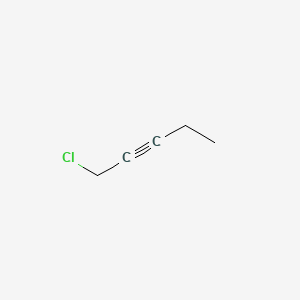

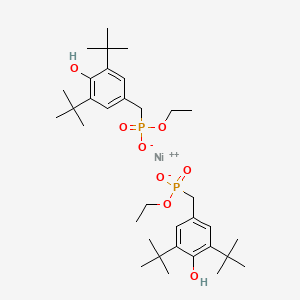

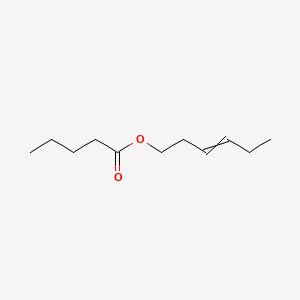

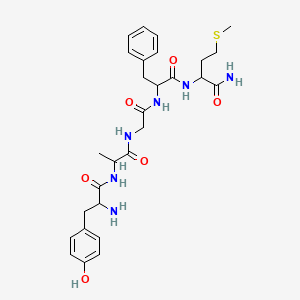

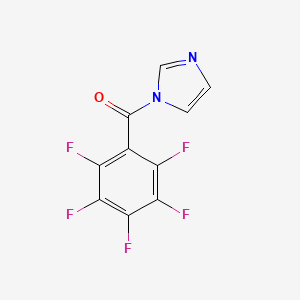

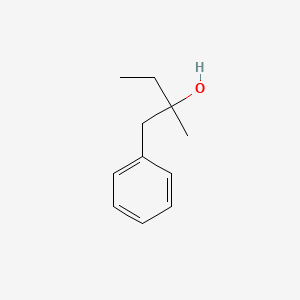

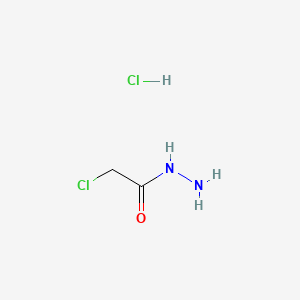

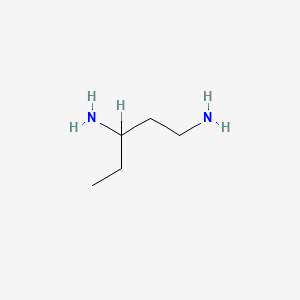

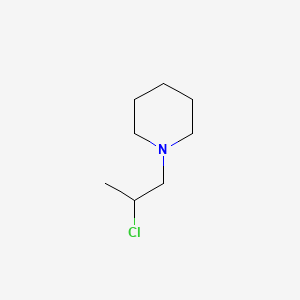

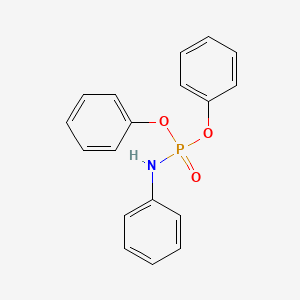

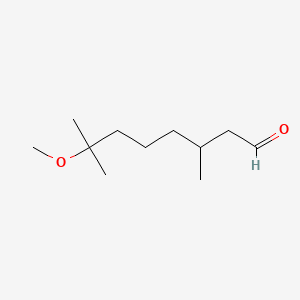

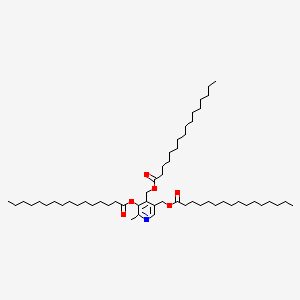

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)